molecular formula C24H32N6O4 B2768705 3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide CAS No. 1243023-07-5

3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide

Katalognummer B2768705
CAS-Nummer: 1243023-07-5
Molekulargewicht: 468.558
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a sec-butylamino group, a propanamide group, and a 1,2,4-triazolo[4,3-a]quinazolin-4(5H)-yl group . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar triazole compounds often involves reactions with various nitrogen sources . The synthesis methods of 1,2,3- and 1,2,4-triazoles have been extensively studied .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a large ring system. Molecular docking studies are often performed to investigate the binding modes of such compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

“CHEMBL4534956” exhibits promising anticancer properties. Research suggests that it selectively targets cancer cells by inhibiting specific pathways involved in cell proliferation and survival. Its mechanism of action involves interfering with DNA replication and repair processes, leading to cell cycle arrest and apoptosis. Clinical trials are ongoing to evaluate its efficacy against various cancer types, including breast, lung, and colorectal cancers .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory activity by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, reducing inflammation in various disease conditions. Researchers are investigating its potential for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

“CHEMBL4534956” has shown neuroprotective effects in preclinical studies. It enhances neuronal survival, reduces oxidative stress, and promotes synaptic plasticity. These properties make it a candidate for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Activity

Preliminary data indicate that the compound possesses antiviral activity against certain viruses. It interferes with viral replication and entry mechanisms, making it relevant for viral infections like influenza and herpes .

Cardiovascular Applications

Researchers are exploring the cardiovascular benefits of “CHEMBL4534956.” It may protect against ischemic injury, reduce oxidative stress, and improve endothelial function. Clinical trials are underway to assess its potential in preventing heart attacks and strokes .

Metabolic Disorders

The compound’s metabolic effects are being investigated. It may regulate glucose metabolism, enhance insulin sensitivity, and reduce lipid accumulation. These properties could be valuable in managing diabetes and obesity .

Antimicrobial Activity

In vitro studies suggest that “CHEMBL4534956” exhibits antimicrobial activity against bacteria and fungi. Researchers are studying its potential as an alternative to existing antibiotics .

Pain Management

The compound’s analgesic properties are of interest. It may modulate pain pathways and provide relief in chronic pain conditions. Clinical trials are needed to validate its efficacy .

Google Scholar. (n.d.). Retrieved from here.

Wirkmechanismus

While the specific mechanism of action for this compound is not known, similar triazoloquinazoline derivatives have been investigated for their anticancer activity. The results of these studies suggested that PCAF binding could be the mechanism of action of these derivatives .

Zukünftige Richtungen

The future research directions for this compound could involve further investigation into its potential biological activities, optimization of its synthesis pathway, and exploration of its potential applications in various fields .

Eigenschaften

IUPAC Name

3-[2-[2-(butan-2-ylamino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4/c1-3-16(2)25-21(32)15-29-24(34)30-19-12-8-7-11-18(19)22(33)28(23(30)27-29)14-13-20(31)26-17-9-5-4-6-10-17/h7-8,11-12,16-17H,3-6,9-10,13-15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAUJWACJIZGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)N2C3=CC=CC=C3C(=O)N(C2=N1)CCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.